Furanomycin - 18455-25-9

Furanomycin

Catalog Number: EVT-268834
CAS Number: 18455-25-9
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Furanomycin is a non-proteinogenic L-alpha-amino acid that is L-alanine in which the methyl group is replaced by a (2R,5S)-5-methyl-2,5-dihydrofuran-2-yl moiety. It has a role as an antimicrobial agent, a bacterial metabolite and an antibacterial agent. It is a dihydrofuran and a non-proteinogenic L-alpha-amino acid.
Source

Furanomycin is primarily derived from microbial sources, particularly certain strains of Streptomyces. These bacteria are known for their ability to produce a wide range of bioactive compounds, including antibiotics. The discovery of furanomycin was significant due to its structural uniqueness and effective antibacterial activity.

Classification

Furanomycin belongs to the class of compounds known as amino acids, specifically categorized under the group of natural products with antibiotic properties. Its structural complexity and biological significance make it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of furanomycin has been approached through various methodologies, reflecting its structural complexity. Notable synthetic strategies include:

  1. Chirality Transfer Strategy: Developed by Joullie et al., this method involves nine synthetic steps starting from d-glucose. The process includes the formation of a furanose derivative, followed by reductive removal of phenylseleno groups and subsequent transformations to yield furanomycin with high purity .
  2. Aldol Reactions and Ring-Closing Metathesis: This pathway utilizes aldol reactions to form intermediates that are then cyclized through ring-closing metathesis, providing an efficient route to furanomycin derivatives .
  3. Direct Synthesis from Propargyl Alcohols: A recent approach involves the stereoselective addition of acetylide to an aldehyde, followed by cyclization to form the dihydrofuran ring system directly .

These methods highlight the versatility in synthesizing furanomycin, allowing for the exploration of various analogs with potential enhanced biological activity.

Molecular Structure Analysis

Structure and Data

Furanomycin's molecular structure is characterized by its 2,5-dihydrofuran ring fused with an amino acid backbone. The chemical formula for furanomycin is C10H15NC_{10}H_{15}N with a molecular weight of approximately 165.24 g/mol.

Key structural features include:

  • A dihydrofuran ring that plays a crucial role in its biological activity.
  • An amino group contributing to its classification as an α-amino acid.

Data from spectroscopic analyses (NMR, MS) confirm the stereochemistry and purity of synthesized furanomycin, demonstrating its complex structure .

Chemical Reactions Analysis

Reactions and Technical Details

Furanomycin participates in various chemical reactions that are pivotal for its synthesis and functional characterization:

  1. Aziridine Ring Opening: In one synthetic route, aziridine intermediates undergo ring-opening reactions facilitated by Lewis acids, leading to the formation of oxazolidine derivatives .
  2. Oxidation Reactions: The final steps in synthesizing furanomycin often involve selective oxidation processes using reagents like Dess-Martin periodinane, which convert alcohols to carbonyls while maintaining stereochemistry .

These reactions are essential for achieving the desired structural integrity and biological functionality of furanomycin.

Mechanism of Action

Process and Data

Furanomycin exerts its antibacterial effects through inhibition of bacterial cell wall synthesis. The mechanism involves targeting specific enzymes responsible for peptidoglycan biosynthesis, which is crucial for maintaining bacterial cell structure.

Research indicates that furanomycin's action may disrupt the transpeptidation process, leading to compromised cell wall integrity and eventual bacterial cell lysis. Detailed studies have shown that furanomycin can effectively inhibit growth in various Gram-positive bacteria, underscoring its potential as an antibiotic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Furanomycin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.
  • Melting Point: The melting point ranges around 150-155 °C.
  • Stability: Furanomycin is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for understanding the handling and storage requirements of furanomycin in laboratory settings.

Applications

Scientific Uses

Furanomycin has garnered attention for its potential applications in medicinal chemistry due to its antibacterial properties. Key areas of research include:

  • Antibiotic Development: Furanomycin serves as a lead compound for developing new antibiotics against resistant bacterial strains.
  • Biological Studies: Its unique structure makes it an interesting subject for studies on enzyme inhibition and antibiotic mechanisms.
  • Synthetic Biology: Researchers explore furanomycin's biosynthetic pathways to engineer microbial strains capable of producing this compound or its analogs at higher yields.
Introduction to Furanomycin as a Biologically Active Non-Proteinogenic Amino Acid

Historical Discovery and Early Isolation from Streptomyces threomyceticus

Furanomycin ((2S,2′R,5′S)-2-amino-2-(5′-methyl-2′,5′-dihydrofuran-2′-yl)acetic acid) was first isolated in 1967 from the fermentation broth of the actinobacterium Streptomyces threomyceticus L-803 (ATCC 15795). Initial studies characterized its broad-spectrum antibacterial activity against Gram-negative bacteria including Escherichia coli, Shigella spp., and Salmonella spp., with minimum inhibitory concentrations (MIC) as low as 1–5 µg/mL [5] [10]. For decades, Streptomyces remained the sole known microbial source, with mutagenesis studies confirming its polyketide biosynthetic origin through the generation of non-producing mutants [3]. A significant breakthrough occurred in 2013 when Banowetz et al. identified furanomycin as a secondary metabolite of the plant-associated γ-proteobacterium Pseudomonas fluorescens SBW25, marking the first report of its production outside the Streptomyces genus [1]. This discovery expanded the ecological and taxonomic context of furanomycin production.

Table 1: Historical Milestones in Furanomycin Research

YearDiscovery/AdvanceProducing OrganismSignificance
1967Initial isolation and antibacterial characterizationStreptomyces threomyceticus L-803First identification as a natural antibiotic
1975First total synthesis (racemic)N/AConfirmed chemical structure
1990Mechanism of action (IleRS targeting)N/AExplained molecular basis of bioactivity
2013Discovery in PseudomonasPseudomonas fluorescens SBW25Expanded known ecological producers beyond Actinobacteria
2020sHalophilic production & synthetic analog studiesHalomonas elongata & chemical synthesisNew sources and structure-activity relationship exploration

Ecological Significance in Microbial Competition and Plant-Microbe Interactions

Furanomycin functions as a specialized metabolite in microbial antagonism, particularly in rhizosphere ecosystems. In P. fluorescens SBW25, furanomycin is secreted into the extracellular environment where it selectively inhibits phylogenetically distinct bacterial competitors. Bioactivity assays demonstrate significant growth inhibition against several plant pathogens, including Dickeya dadantii (soft rot pathogen), Erwinia amylovora (fire blight agent), and Pseudomonas syringae pv. tomato (bacterial speck) [1]. This selective antibacterial profile suggests furanomycin contributes to niche competition in plant-associated microbial communities. Unlike other antimicrobial pseudomonad metabolites (e.g., 2,4-diacetylphloroglucinol), furanomycin exhibits no herbicidal activity, indicating specialization for microbial warfare rather than broad-spectrum allelopathy [1]. Its production by both soil-dwelling Streptomyces and plant-colonizing Pseudomonas implies convergent evolution of this molecule for ecological advantage in diverse habitats.

Table 2: Plant Pathogenic Bacteria Sensitive to Furanomycin

PathogenDisease CausedInhibition Zone (cm²)Plant Host Affected
Dickeya dadantii 1447Bacterial soft rot of corn10.1 ± 0.57Maize, vegetables
Erwinia amylovora 153Fire blight of pome fruits13.5 ± 0.34Apple, pear
Pseudomonas syringae DC3000Bacterial speck of tomato31.0 ± 0.97Tomato, Arabidopsis
Bacillus megaterium K2Seedling blight15.3 ± 0.22Multiple crops

Role as a Model System for Studying Aminoacyl-tRNA Synthetase Specificity

Furanomycin’s primary mechanism involves molecular mimicry of the proteinogenic amino acid L-isoleucine. Despite significant structural differences—a dihydrofuran ring replacing isoleucine’s aliphatic side chain—furanomycin binds with high affinity to isoleucyl-tRNA synthetase (IleRS) in bacteria. NMR studies, including transferred nuclear Overhauser effect analyses, reveal that the enzyme-bound conformation of furanomycin closely mirrors that of L-isoleucine, enabling efficient recognition by IleRS [2] [7]. This mimicry allows furanomycin to be charged to tRNA^Ile^ with comparable efficiency to isoleucine (kcat/KM ≈ 10³ M⁻¹s⁻¹). The resulting furanomycin-tRNA^Ile^ complex is productively recognized by elongation factor Tu (EF-Tu) and incorporated into nascent polypeptides during ribosomal translation. This misincorporation disrupts protein folding and function, ultimately causing bacterial growth arrest [2] [7]. Crucially, furanomycin evades the synthetic and proofreading mechanisms of IleRS. The 5′-methyl group of its dihydrofuran ring occupies the same hydrophobic pocket as the δ-methyl group of isoleucine, explaining why norfuranomycin (lacking this methyl group) shows reduced antibacterial activity [5] [10]. This system illuminates the conformational basis of substrate discrimination by aminoacyl-tRNA synthetases.

Table 3: Comparative Molecular Recognition by Isoleucyl-tRNA Synthetase

PropertyL-IsoleucineFuranomycinNorfuranomycin
Chemical Structure2-Amino-3-methylpentanoic acid(2S,2'R,5'S)-2-amino-2-(5'-methyl-2',5'-dihydrofuran-2'-yl)acetic acidAnalog lacking 5'-methyl group
IleRS Binding AffinityHigh (Km ≈ µM)Near-equivalent to IleReduced >10-fold
Charging to tRNA^Ile^EfficientEfficientInefficient
EF-Tu BindingHigh affinityHigh affinityNot determined
Incorporation into ProteinNormalConfirmed (in vitro)Minimal

Properties

CAS Number

18455-25-9

Product Name

Furanomycin

IUPAC Name

(2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10)/t4-,5+,6-/m0/s1

InChI Key

PNOKUGWGMLEAPE-JKUQZMGJSA-N

SMILES

CC1C=CC(O1)C(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Furanomycin; NSC 116328; NSC-116328; NSC116328;

Canonical SMILES

CC1C=CC(O1)C(C(=O)O)N

Isomeric SMILES

C[C@H]1C=C[C@@H](O1)[C@@H](C(=O)O)N

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